N-(4-benzamidophenyl)-2,3,5-triiodobenzamide
Description
N-(4-benzamidophenyl)-2,3,5-triiodobenzamide is a complex organic compound characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with three iodine atoms
Properties
IUPAC Name |
N-(4-benzamidophenyl)-2,3,5-triiodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13I3N2O2/c21-13-10-16(18(23)17(22)11-13)20(27)25-15-8-6-14(7-9-15)24-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBYVRVLMFGLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13I3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamidophenyl)-2,3,5-triiodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzamide derivative, followed by coupling with a 4-benzamidophenyl group. The reaction conditions often require the use of strong iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamidophenyl)-2,3,5-triiodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
N-(4-benzamidophenyl)-2,3,5-triiodobenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor for the synthesis of other complex molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-benzamidophenyl)-2,3,5-triiodobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The presence of iodine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-benzamidophenyl sulfamate: This compound shares a similar benzamide structure but differs in the presence of a sulfamate group instead of iodine atoms.
2-phenyl substituted benzimidazole: This compound features a benzimidazole ring system with phenyl substitution, offering different chemical and biological properties.
Uniqueness
N-(4-benzamidophenyl)-2,3,5-triiodobenzamide is unique due to the presence of three iodine atoms, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring high specificity and sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
